

Application Note: A Detailed Protocol for the Regioselective Nitration of p-Cresol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methyl-3-nitrophenol**

Cat. No.: **B015662**

[Get Quote](#)

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of **4-Methyl-3-nitrophenol** via the direct nitration of p-cresol. The described method utilizes a mixed acid approach with sulfuric acid and nitric acid under controlled temperature conditions to achieve regioselective nitration. This document includes a detailed, step-by-step methodology, a summary of expected quantitative data, and essential safety precautions. A visual workflow of the experimental process is also provided to aid in procedural understanding. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

4-Methyl-3-nitrophenol is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The introduction of a nitro group to the p-cresol backbone is a critical transformation that enables further functionalization. The primary challenge in the nitration of p-cresol is controlling the regioselectivity to favor the formation of the desired 3-nitro isomer over other potential products, such as the 2-nitro isomer and dinitrated species. This protocol details a direct nitration method that has been established to provide a practical route to **4-Methyl-3-nitrophenol**.

Experimental Protocol

This protocol is based on established methods for the nitration of phenolic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- p-Cresol (4-methylphenol)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Dichloromethane
- Anhydrous Sodium Sulfate
- Deionized Water
- Sodium Bicarbonate (for neutralization of acidic waste)

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice-salt bath
- Separatory funnel
- Rotary evaporator
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter paper (for optional recrystallization)
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.
- **Preparation of the Nitrating Mixture:** In a separate beaker, carefully and slowly add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid while cooling in an ice bath. **Caution:** This mixture is highly corrosive and the mixing process is exothermic.
- **Reaction Initiation:** Dissolve 5.4 g (0.05 mol) of p-cresol in 20 mL of dichloromethane in the three-neck flask. Begin stirring and allow the solution to cool to 0-5 °C.
- **Addition of Nitrating Agent:** Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred p-cresol solution. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.
- **Reaction Monitoring:** After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
 - Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (dichloromethane) layer.
 - Extract the aqueous layer with two additional 20 mL portions of dichloromethane.
 - Combine the organic extracts and wash sequentially with 50 mL of cold water and 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**

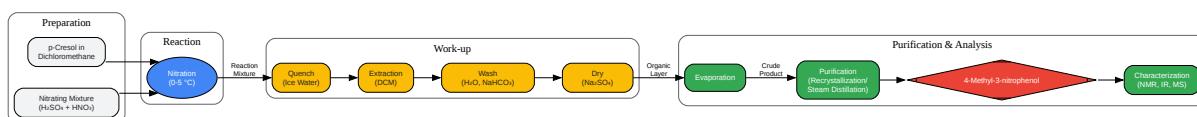
- Filter off the sodium sulfate and concentrate the organic solution using a rotary evaporator to obtain the crude product.
- The crude **4-Methyl-3-nitrophenol** can be further purified by steam distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Safety Precautions:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber) when handling corrosive acids.[5][6]
- Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[5][6]
- Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]
- Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Strict temperature control is crucial to prevent runaway reactions.[1]
- Waste Disposal: Neutralize all acidic aqueous waste with sodium bicarbonate before disposal according to institutional guidelines.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **4-Methyl-3-nitrophenol**.


Parameter	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₃	[7][8][9][10]
Molecular Weight	153.14 g/mol	[7][8][9][10]
Typical Yield	70-85%	[11]
Melting Point	78-81 °C	[11]
Appearance	Yellow crystalline solid	[11]

Characterization Data

The synthesized **4-Methyl-3-nitrophenol** can be characterized using standard analytical techniques.

- ¹H NMR: Spectral data can be compared with reference spectra available in chemical databases.
- ¹³C NMR: Provides confirmation of the carbon skeleton and the position of the nitro group.
- IR Spectroscopy: Characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds should be observed.[7][9][10]
- Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.[7][8]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Methyl-3-nitrophenol** from p-cresol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. corning.com [corning.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. 4-Methyl-3-nitrophenol [webbook.nist.gov]
- 8. PubChemLite - 4-methyl-3-nitrophenol (C₇H₇NO₃) [pubchemlite.lcsb.uni.lu]
- 9. 4-Methyl-3-nitrophenol [webbook.nist.gov]
- 10. 3-Nitro-p-cresol | C₇H₇NO₃ | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Note: A Detailed Protocol for the Regioselective Nitration of p-Cresol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015662#experimental-protocol-for-the-nitration-of-p-cresol-to-4-methyl-3-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com